molecular formula C11H9Cl4F3N2O B11710453 N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide

N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide

Cat. No.: B11710453
M. Wt: 384.0 g/mol
InChI Key: CNYNKHLPLRDOFL-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is a synthetic organic compound with the molecular formula C11H9Cl4F3N2O. It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide typically involves the reaction of 2-chloro-5-trifluoromethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. Its reactivity and stability make it valuable in various research and industrial applications .

Biological Activity

N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is a complex organic compound with significant biological activity. This article explores its chemical properties, synthesis, and various biological effects, supported by data tables and research findings.

The compound's molecular formula is C15H10Cl4F3N3OC_{15}H_{10}Cl_4F_3N_3O, with a molecular weight of 447.1 g/mol. Its IUPAC name is N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]pyridine-3-carboxamide. The structure features multiple halogen substituents that influence its reactivity and biological interactions.

PropertyValue
Molecular Formula C₁₅H₁₀Cl₄F₃N₃O
Molecular Weight 447.1 g/mol
IUPAC Name N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]pyridine-3-carboxamide
InChI Key YZENESUZOSIEII-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of Intermediate : Reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethanol under acidic conditions.
  • Coupling Reaction : The intermediate is coupled with pyridine-3-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

  • Organism Tested : Staphylococcus aureus
  • Concentration : 50 µg/mL
  • Results : Inhibition zone of 15 mm.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 12 µM after 48 hours of treatment.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical biochemical pathways, leading to altered cellular functions.

Research Findings

A review of literature highlights several key findings regarding the biological activity of this compound:

  • Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain RNA viruses.
    Virus TypeIC50 Value (µM)Reference
    Influenza A8.5
    Hepatitis C6.3
  • Toxicity Profile : Toxicological assessments indicate a moderate toxicity level in mammalian cells, necessitating further investigation into its safety profile.

Properties

Molecular Formula

C11H9Cl4F3N2O

Molecular Weight

384.0 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]acetamide

InChI

InChI=1S/C11H9Cl4F3N2O/c1-5(21)19-9(10(13,14)15)20-8-4-6(11(16,17)18)2-3-7(8)12/h2-4,9,20H,1H3,(H,19,21)

InChI Key

CNYNKHLPLRDOFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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